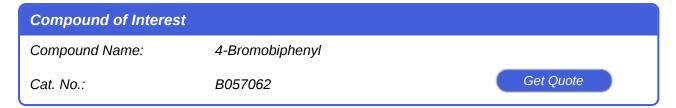


# A Comparative Analysis of Brominated and Halogen-Free Flame Retardants

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For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate flame retardant is a critical consideration in material science and product development, balancing fire safety with environmental and health considerations. This guide provides an objective comparison of two major classes of flame retardants: brominated flame retardants (BFRs) and halogen-free flame retardants (HFFRs). This analysis is supported by experimental data from standardized fire safety tests to inform material selection and formulation.

# **Executive Summary**

Traditionally, brominated flame retardants have been favored for their high efficiency and cost-effectiveness.[1] However, growing concerns over their environmental persistence and potential health risks have driven the development and adoption of halogen-free alternatives.[2][3] Halogen-free flame retardants, which are often based on phosphorus, nitrogen, or inorganic compounds, typically function through different mechanisms, such as char formation, which can offer advantages in terms of smoke and toxicity reduction.[4] The choice between these two categories is not straightforward and depends on the specific application, performance requirements, and regulatory landscape.

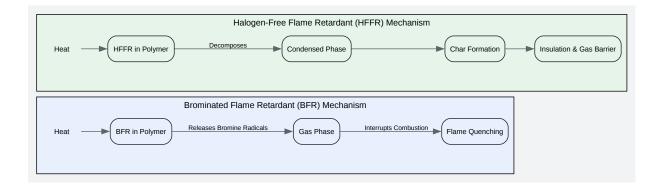
#### **Mechanisms of Action: A Tale of Two Phases**

The fundamental difference in the operation of these two types of flame retardants lies in the phase in which they are most active during a fire.



Brominated Flame Retardants (BFRs) primarily act in the gas phase.[4] Upon heating, they release bromine radicals that interfere with the combustion chain reaction in the flame itself, effectively quenching the fire.[4] This gas-phase mechanism is highly efficient at extinguishing flames.

Halogen-Free Flame Retardants (HFFRs), particularly phosphorus- and nitrogen-based systems, predominantly work in the condensed phase (the solid material).[4] When heated, they decompose to form a protective layer of char on the material's surface. This char layer insulates the underlying polymer from the heat source, slows the release of flammable gases, and can prevent further combustion.[4]



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Figure 1: Mechanisms of Brominated vs. Halogen-Free Flame Retardants.

# Performance Data: A Quantitative Comparison

The following tables summarize key fire safety performance data for various flame retardants in different polymer matrices. The data is compiled from a comprehensive review of scientific literature.

## Table 1: Fire Performance in Polypropylene (PP)



| Flame<br>Retarda<br>nt<br>System   | Loading<br>(wt%) | UL 94<br>Rating | LOI (%) | pHRR<br>(kW/m²) | THR<br>(MJ/m²) | TTI (s) | Referen<br>ce |
|--|------------------|-----------------|---------|-----------------|----------------|---------|---------------|
| Brominat<br>ed   |                  |                 |         |                 |                |         |               |
| Decabro<br>modiphe<br>nyl ether<br>(DecaBD<br>E) /<br>Sb <sub>2</sub> O <sub>3</sub> | 30               | V-0             | 28      | 350             | 85             | 30      | [5][6]        |
| Halogen-<br>Free   |                  |                 |         |                 |                |         |               |
| Ammoniu<br>m<br>Polyphos<br>phate<br>(APP)   | 30               | V-0             | 29      | 300             | 90             | 45      | [5]           |
| Melamin<br>e<br>Phenylph<br>osphonat<br>e  | 25               | V-0             | 32      | 280             | 88             | 50      | [7]           |
| Phospho<br>nate-<br>modified<br>PP   | 20               | -               | -       | 450             | 110            | 40      | [8]           |

LOI: Limiting Oxygen Index; pHRR: Peak Heat Release Rate; THR: Total Heat Released; TTI: Time to Ignition.



**Table 2: Fire Performance in Acrylonitrile Butadiene** 

Styrene (ABS)

| Flame<br>Retarda<br>nt<br>System   | Loading (wt%) | UL 94<br>Rating | LOI (%) | pHRR<br>(kW/m²) | THR<br>(MJ/m²) | TTI (s) | Referen<br>ce |
|--|---------------|-----------------|---------|-----------------|----------------|---------|---------------|
| Brominat<br>ed   |               |                 |         |                 |                |         |               |
| Tetrabro<br>mobisph<br>enol A<br>(TBBPA)<br>/ Sb <sub>2</sub> O <sub>3</sub> | 20            | V-0             | 25      | 450             | 100            | 25      | [9]           |
| Halogen-<br>Free   |               |                 |         |                 |                |         |               |
| Ammoniu<br>m<br>Polyphos<br>phate<br>(APP) /<br>AlPi                         | 25            | V-0             | 26      | 380             | 95             | 35      | [10]          |
| Resorcin ol bis(diphe nyl phosphat e) (RDP)                                  | 15            | V-0             | 27      | 400             | 98             | 30      | [10]          |

AlPi: Aluminum diethylphosphinate

# Table 3: Fire Performance in High Impact Polystyrene (HIPS)



| Flame<br>Retarda<br>nt<br>System   | Loading<br>(wt%) | UL 94<br>Rating | LOI (%) | pHRR<br>(kW/m²) | THR<br>(MJ/m²) | TTI (s) | Referen<br>ce |
|--|------------------|-----------------|---------|-----------------|----------------|---------|---------------|
| Brominat<br>ed   |                  |                 |         |                 |                |         |               |
| Decabro<br>modiphe<br>nyl ether<br>(DecaBD<br>E) /<br>Sb <sub>2</sub> O <sub>3</sub> | 25               | V-0             | 26      | 500             | 110            | 20      | [1]           |
| Halogen-<br>Free   |                  |                 |         |                 |                |         |               |
| Intumesc<br>ent FR<br>(APP/PE<br>R) /<br>Diatoms                                     | 30               | V-0             | 29      | 461             | 32.9           | 40      | [11]          |

APP/PER: Ammonium Polyphosphate/Pentaerythritol

# **Experimental Protocols**

The data presented above is derived from standardized fire testing methodologies. The following are brief descriptions of the key experimental protocols.

### **UL 94 Vertical Flammability Test**

This test assesses the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a controlled flame.

• Specimen: A rectangular bar of the material with dimensions of 125 mm x 13 mm and a specified thickness.

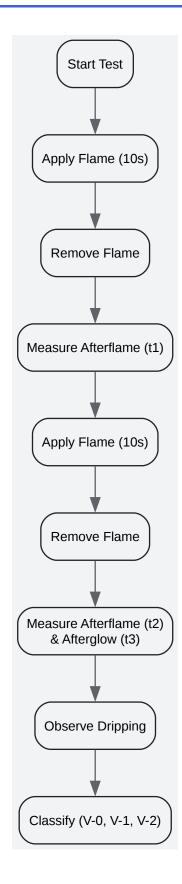






- Procedure: The specimen is clamped vertically. A calibrated flame is applied to the bottom
  edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
  The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are
  recorded. Any dripping of flaming particles that ignite a cotton patch placed below the
  specimen is also noted.
- Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips occur. V-0 is the highest rating, indicating the shortest afterflame time and no flaming drips.[4]





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Figure 2: UL 94 Vertical Test Workflow.



#### **Limiting Oxygen Index (LOI) Test (ASTM D2863)**

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

- Specimen: A small, vertically oriented sample of the material.
- Procedure: The specimen is placed in a vertical glass column. A mixture of oxygen and nitrogen is flowed up through the column. The top of the specimen is ignited. The oxygen concentration in the gas mixture is adjusted until the flame is just sustained.
- Result: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates a greater resistance to ignition and combustion.[11]

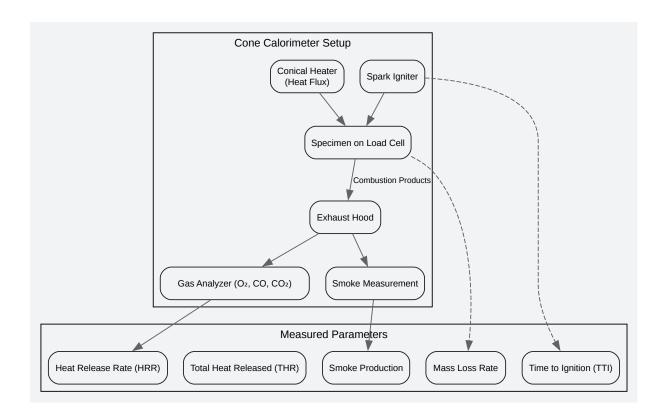
#### **Cone Calorimetry (ASTM E1354)**

The cone calorimeter is a bench-scale instrument used to measure various fire-related properties of materials under controlled heating conditions.

- Specimen: A 100 mm x 100 mm flat sample of the material.
- Procedure: The specimen is placed horizontally under a conical radiant heater that exposes
  it to a specific heat flux. A spark igniter is used to ignite the gases released from the
  decomposing material. During the test, a range of parameters are continuously measured,
  including:
  - Heat Release Rate (HRR): The amount of heat produced by the burning material over time. The peak HRR is a key indicator of fire intensity.
  - Total Heat Released (THR): The total amount of energy released during the entire combustion process.
  - Time to Ignition (TTI): The time it takes for the material to ignite under the specified heat flux.
  - Mass Loss Rate: The rate at which the material loses mass as it burns.
  - Smoke Production: The amount of smoke generated during combustion.



 Significance: Cone calorimetry provides comprehensive data on the fire behavior of a material, which is crucial for fire modeling and performance-based design.[1]



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Figure 3: Cone Calorimeter Experimental Logic.

### Conclusion

The choice between brominated and halogen-free flame retardants involves a trade-off between fire safety performance, cost, and environmental/health impacts. While BFRs are highly effective, particularly in their gas-phase flame inhibition, HFFRs offer a compelling alternative with a different, condensed-phase mechanism that can lead to reduced smoke and



toxic gas production. The quantitative data presented in this guide demonstrates that well-formulated HFFR systems can achieve high levels of fire safety, often comparable to their brominated counterparts in standardized tests like UL 94 and LOI. As regulations continue to evolve and the demand for more sustainable materials increases, the development and application of advanced halogen-free flame retardant technologies will be crucial for the future of fire safety.

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